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molecular formula C12H15NO4 B1320352 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid CAS No. 1016735-31-1

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid

Cat. No. B1320352
M. Wt: 237.25 g/mol
InChI Key: MBMHKLWHUFQCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143408B2

Procedure details

The title compound was synthesized as described for Intermediate example I-92 in 34% yield starting from ethyl 6-chloronicotinate and tetrahydro-2H-pyran-2-ylmethanol, the final reaction mixture was stirred for 1.5 h; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.69 (d, 1 H), 8.13 (dd, 1 H), 6.91 (d, 1 H), 4.26 (d, 2 H), 3.87 (d, 1 H), 3.58-3.68 (m, 1 H), 3.37-3.44 (m, 1 H, obscured by H2O), 1.72-1.86 (m, 1 H), 1.62 (d, 1 H), 1.39-1.55 (m, 3 H), 1.23-1.36 (m, 1 H); MS (ESI) m/z 238[M+H+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][N:3]=1.[O:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]1[CH2:19][OH:20]>>[O:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]1[CH2:19][O:20][C:2]1[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCC1)CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the final reaction mixture

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O1C(CCCC1)COC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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